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molecular formula C9H9NS B1605932 3-(Phenylthio)propanenitrile CAS No. 3055-87-6

3-(Phenylthio)propanenitrile

Cat. No. B1605932
M. Wt: 163.24 g/mol
InChI Key: WKFMBEQIFSBLPI-UHFFFAOYSA-N
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Patent
US03984336

Procedure details

β-Phenylmercaptopropionitrile was prepared according to the procedure of Example 1 using thiophenol (25.0 g; 0.23 moles), acrylonitrile (12.2 g; 0.23 moles) and sodium methoxide (0.5 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8](#[N:11])[CH:9]=[CH2:10].C[O-].[Na+]>>[C:1]1([S:7][CH2:10][CH2:9][C:8]#[N:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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